molecular formula C22H28N2O3 B6060719 3,5-di-tert-butyl-2-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

3,5-di-tert-butyl-2-hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B6060719
M. Wt: 368.5 g/mol
InChI Key: LPTKARUWPFIBLG-YDZHTSKRSA-N
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Description

3,5-di-tert-butyl-2-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-2-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-2-hydroxybenzaldehyde and hydrazine derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-2-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

3,5-di-tert-butyl-2-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-2-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various catalytic processes and enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-di-tert-butyl-2-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

3,5-ditert-butyl-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-21(2,3)15-11-16(19(26)17(12-15)22(4,5)6)20(27)24-23-13-14-9-7-8-10-18(14)25/h7-13,25-26H,1-6H3,(H,24,27)/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTKARUWPFIBLG-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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